molecular formula C8H10N2O3S B14906255 2-Methyl-3-(thiazole-4-carboxamido)propanoic acid

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid

Cat. No.: B14906255
M. Wt: 214.24 g/mol
InChI Key: JEHGZEXZLBWXLS-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiazole-4-carboxamido)propanoic acid typically involves the reaction of 2-methyl-3-nitroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 2-Methylthiazole-4-carboxylic acid
  • 2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide

Uniqueness

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-methyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid

InChI

InChI=1S/C8H10N2O3S/c1-5(8(12)13)2-9-7(11)6-3-14-4-10-6/h3-5H,2H2,1H3,(H,9,11)(H,12,13)

InChI Key

JEHGZEXZLBWXLS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CSC=N1)C(=O)O

Origin of Product

United States

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